

# Spectroscopic Profile of 3-Nitrodibenzofuran: A Technical Guide

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## Compound of Interest

Compound Name: 3-Nitrodibenzofuran

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This technical guide provides a comprehensive overview of the spectroscopic data for **3-Nitrodibenzofuran**, a key heterocyclic compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. This information is crucial for the identification, characterization, and quality control of **3-Nitrodibenzofuran** and its derivatives in research and development settings.

## Spectroscopic Data Summary

The quantitative spectroscopic data for **3-Nitrodibenzofuran** are summarized in the tables below. It is important to note that while some experimental data for derivatives of **3-Nitrodibenzofuran** are available, a complete experimental dataset for the parent compound is not readily found in the public domain. Therefore, the tables include a combination of data from spectral databases, data from closely related derivatives, and predicted values based on the compound's structure.

### Table 1: Nuclear Magnetic Resonance (NMR) Data

<sup>1</sup>H NMR (Proton NMR)

Proton	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-1	~ 8.0 - 8.2	d	~ 8.0
H-2	~ 7.5 - 7.7	t	~ 7.5
H-4	~ 8.8 - 9.0	d	~ 2.0
H-6	~ 7.9 - 8.1	d	~ 7.5
H-7	~ 7.4 - 7.6	t	~ 7.5
H-8	~ 7.6 - 7.8	t	~ 7.5
H-9	~ 7.7 - 7.9	d	~ 8.0

Note: Predicted values are based on the analysis of substituted dibenzofurans and the electronic effects of the nitro group. Actual experimental values may vary.

<sup>13</sup>C NMR (Carbon-13 NMR)

Carbon	Predicted Chemical Shift ( $\delta$ , ppm)
C-1	~ 122
C-2	~ 129
C-3	~ 145 (due to NO <sub>2</sub> )
C-4	~ 118
C-4a	~ 125
C-5a	~ 156
C-6	~ 121
C-7	~ 124
C-8	~ 128
C-9	~ 112
C-9a	~ 123
C-9b	~ 150

Note: Predicted values are based on analogous benzofuran structures and established substituent effects.

## Table 2: Infrared (IR) Spectroscopy Data

Functional Group	Characteristic Absorption Range (cm <sup>-1</sup> )	Intensity
Aromatic C-H Stretch	3100 - 3000	Medium
Asymmetric NO <sub>2</sub> Stretch	1550 - 1500	Strong
Symmetric NO <sub>2</sub> Stretch	1350 - 1300	Strong
Aromatic C=C Stretch	1600 - 1450	Medium to Weak
C-O-C (Aryl Ether) Stretch	1250 - 1200	Strong
Aromatic C-H Bend (Out-of-plane)	900 - 675	Strong

**Table 3: Mass Spectrometry (MS) Data**

Parameter	Value
Molecular Formula	C <sub>12</sub> H <sub>7</sub> NO <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	213.19 g/mol <a href="#">[2]</a>
Exact Mass	213.0426 g/mol <a href="#">[2]</a>
Ionization Mode	Electrospray (ESI) or Electron Impact (EI)
Expected [M] <sup>+</sup> • (EI) or [M+H] <sup>+</sup> (ESI)	m/z 213
Key Fragmentation Peaks (Predicted)	m/z 183 ([M-NO] <sup>+</sup> ), m/z 167 ([M-NO <sub>2</sub> ] <sup>+</sup> ), m/z 139 ([M-NO <sub>2</sub> -CO] <sup>+</sup> )

## Experimental Protocols

The following are detailed methodologies representative of those used to obtain the spectroscopic data for nitrodibenzofuran derivatives, which would be applicable for **3-Nitrodibenzofuran**.[\[3\]](#)[\[4\]](#)

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are typically recorded on a Bruker or Varian spectrometer operating at a frequency of 400 MHz or higher for  $^1\text{H}$  nuclei.[3]
- Sample Preparation: Samples are dissolved in a deuterated solvent, commonly chloroform-d ( $\text{CDCl}_3$ ) or dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ ).
- Data Acquisition:
  - $^1\text{H}$  NMR: Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
  - $^{13}\text{C}$  NMR: Chemical shifts are reported in ppm relative to the solvent resonance.
- Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to yield the NMR spectra.

## Infrared (IR) Spectroscopy

- Instrumentation: IR spectra are recorded on a Fourier Transform Infrared (FTIR) spectrometer.
- Sample Preparation: Solid samples can be analyzed as a KBr (potassium bromide) pellet or by using an Attenuated Total Reflectance (ATR) accessory.
- Data Acquisition: Spectra are typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ .
- Data Presentation: The data is presented as a plot of transmittance (%) versus wavenumber ( $\text{cm}^{-1}$ ).

## Mass Spectrometry (MS)

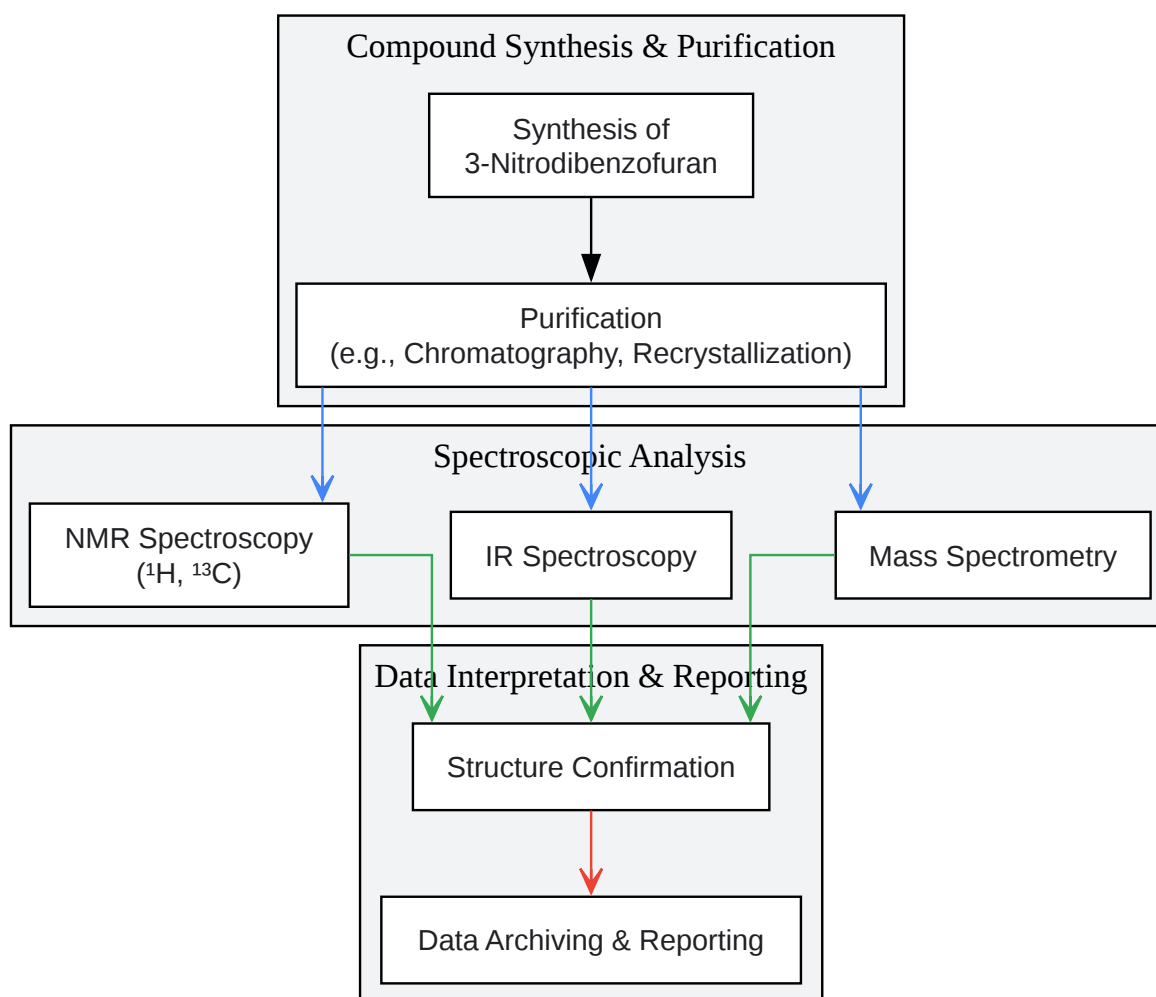
- Instrumentation: High-resolution mass spectra (HRMS) are often obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.[3] For more detailed fragmentation studies, Electron Impact (EI) ionization can be used.
- Sample Introduction: The sample, dissolved in a suitable solvent (e.g., methanol or acetonitrile), is introduced into the ion source via direct infusion or after separation by liquid

chromatography (LC).

- Data Acquisition: The instrument is operated in positive or negative ion mode to detect the molecular ion and its fragments.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their mass-to-charge ratio ( $m/z$ ).

## Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **3-Nitrodibenzofuran**.



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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of **3-Nitrodibenzofuran**.

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## References

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